Diketene

Catalog No.
S526151
CAS No.
674-82-8
M.F
C4H4O2
M. Wt
84.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diketene

CAS Number

674-82-8

Product Name

Diketene

IUPAC Name

4-methylideneoxetan-2-one

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

InChI

InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2

InChI Key

WASQWSOJHCZDFK-UHFFFAOYSA-N

SMILES

C=C1CC(=O)O1

solubility

Very slightly soluble in water in which it decomposes slowly
Miscible with most organic solvents. Miscible with hexane
Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane
Soluble in common organic solvents
Solubility in water at 25 °C: slowly hydrolyzes

Synonyms

DK; diketen; Ketene Dimer; Acetyl ketene; Ketenedimer,99%; But-3-en-3-olide; 4-Methylene-2-oxetanone

Canonical SMILES

C=C1CC(=O)O1

The exact mass of the compound Diketene is 84.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water in which it decomposes slowlymiscible with most organic solvents. miscible with hexaneslightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °c), octane, cyclohexane, and methyl cyclohexanesoluble in common organic solventssolubility in water at 25 °c: slowly hydrolyzes. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93783. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

Diketene's primary application in scientific research lies in organic synthesis. Its bifunctional nature, with both a ketone and an enol functionality, allows it to participate in various reactions to form complex molecules. Researchers utilize diketene for the synthesis of:

  • Esters: Diketene reacts readily with alcohols to form β-keto esters, important intermediates in the synthesis of pharmaceuticals, natural products, and other organic compounds ScienceDirect.
  • Acetoacetate amides: These amides serve as valuable precursors for the synthesis of heterocyclic compounds, which are prevalent in drugs and natural products Organic Letters.
  • Heterocycles: Diketene can be incorporated directly into the ring structure of various heterocycles, expanding the range of accessible molecules for researchers Tetrahedron Letters).

These are just a few examples, and diketene's versatility allows researchers to explore diverse synthetic pathways in their quest for new molecules.

Polymer Chemistry

Diketene can also be used as a monomer for the synthesis of functional polymers. Due to its reactivity, diketene can undergo polymerization reactions to form:

  • Poly(diketene): This homopolymer possesses unique properties like high thermal stability and good adhesion, making it a potential candidate for advanced materials research Journal of Polymer Science.
  • Diketene-containing copolymers: By copolymerizing diketene with other monomers, researchers can tailor the properties of the resulting polymer for specific applications RSC Advances.

These polymers hold promise in various fields, including coatings, adhesives, and advanced materials with tailored functionalities.

Bioorganic Chemistry

The unique reactivity of diketene allows its application in bioorganic chemistry for:

  • Protein modification: Diketene can be used to selectively modify specific amino acid residues in proteins, potentially aiding in the study of protein function and the development of novel protein-based therapeutics The Journal of Organic Chemistry: .
  • Bioconjugation: Diketene can be employed to link biomolecules like drugs or imaging agents to other molecules, facilitating targeted drug delivery and diagnostic applications Bioconjugate Chemistry.

Diketene is a colorless, highly reactive liquid with a pungent odor, classified chemically as a dimer of ketene. Its molecular formula is C4H4O2C_4H_4O_2, and it is known for its volatility and reactivity, particularly in the presence of bases and acids. Diketene is slightly less dense than water and can irritate the skin and eyes upon contact. Due to its reactivity, it poses significant hazards, including flammability and potential for explosive decomposition under certain conditions .

, notably:

  • Polymerization: In the presence of bases or Lewis acids, diketene can undergo violent polymerization, resulting in gas evolution and heat generation .
  • Acylation Reactions: Diketene reacts with alcohols to form esters through an acyl fission mechanism. This reaction is crucial in synthesizing acetoacetic acid derivatives .
  • Reactivity with Water: When diketene reacts with water, it decomposes to form acetone and carbon dioxide, highlighting its instability in aqueous environments .

Diketene exhibits notable biological activity, primarily through its reactivity with biological molecules. It has been studied for its potential to form adducts with amino acids, leading to the formation of amide bonds. This property makes diketene a valuable intermediate in pharmaceutical synthesis. Additionally, its reactive nature allows it to interact with various biomolecules, influencing metabolic pathways .

Diketene can be synthesized through several methods:

  • Thermal Decomposition: Diketene is often produced by the thermal decomposition of acetic anhydride or other acetate derivatives at elevated temperatures.
  • Reactions of Ketene: It can also be formed via the dimerization of ketene itself under controlled conditions.
  • Catalytic Methods: Some synthetic routes utilize catalysts to facilitate the formation of diketene from simpler precursors .

Diketene has diverse applications across various industries:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs and biologically active compounds.
  • Agricultural Chemicals: Diketene derivatives are used in the formulation of herbicides and pesticides.
  • Paints and Coatings: Its reactivity contributes to the production of specific types of resins used in paints and coatings .

Studies on diketene's interactions reveal its potential for forming stable adducts with nucleophiles such as amines and alcohols. These interactions are critical for developing new pharmaceuticals. Research indicates that diketene's ability to form these bonds can lead to various biological effects, including antimicrobial activity and modulation of enzymatic functions .

Diketene shares similarities with several other compounds but possesses unique characteristics that distinguish it:

CompoundMolecular FormulaKey Characteristics
KeteneC2H2OC_2H_2OA simpler compound that dimerizes to form diketene.
Acetic AnhydrideC4H6O3C_4H_6O3Used as a precursor for diketene synthesis; less reactive.
Propionic AnhydrideC5H8O3C_5H_8O3Similar reactivity but used primarily in food chemistry.
Vinyl AcetateC4H6O2C_4H_6O2Less reactive; mainly used in polymer production.

Diketene's unique reactivity profile allows it to participate in specific chemical transformations that are not typical for these other compounds. Its role as an intermediate in pharmaceutical synthesis further highlights its distinctiveness within this group .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid; turns brownish-yellow upon standing at room temperature
Colorless liquid when pure
Light colored liquid

XLogP3

0.3

Exact Mass

84.02

Boiling Point

126.1 °C
127 °C

Flash Point

93 °F (NFPA, 2010)
93.2 °F (34 °C) - closed cup
93 °F (33.9 °C) - open cup
93 °F (34 °C) - closed cup
33 °C c.c.

Vapor Density

2.9 (Air = 1)
Relative vapor density (air = 1): 2.9

Density

1.0877 g/cu cm at 20 °C
Density (at 20 °C): 1.09 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02

LogP

log Kow = -0.39 (est)

Odor

Pungent odo

Appearance

Yellow liquid (b.p.69 - 70 °C 100 mmHg)

Melting Point

-6.5 °C
-7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0DZ97C3Z7D

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Acetyl ketene, also known as diketene, is a colorless or brown liquid. It has a pungent odor. It has a very low solubility in water. USE: Acetyl ketene is used to make other chemicals. EXPOSURE: Workers that use acetyl ketene may breathe in mists or have direct skin contact. The general population is not likely to be exposed to acetyl ketene based on its use. If acetyl ketene is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Severe irritation and burns to the skin and eyes may occur among workers exposed directly to acetyl ketene. Irritation of the nose, throat and lungs, resulting in coughing, wheezing or shortness of breath, have been reported at low air levels. Acetyl ketene may be fatal if inhaled. Data on the potential for acetyl ketene to cause infertility, abortion, or birth defects in laboratory animals were not available. Tumors were not induced in laboratory animals following repeated skin application or injection with acetyl ketene. The potential for acetyl ketene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

10.72 mmHg
10.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

674-82-8

Wikipedia

Diketene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Ketene possesses a considerable tendency to polymerize. Under controlled conditions and in the appropriate dimerization medium, ketene can be dimerized to diketene, with yields of up to 85%, based on acetic acid. The remaining 15 % is made up by higher ketene oligomers. The preferred dimerization medium is diketene itself. Crude diketene, containing 3-4% acetic anhydride, is a mobile, dark brown liquid due to 8-10% higher polymers. Diketene of > 99.5% purity can be obtained by distillation. Ultrapure diketene (99.99%) can be obtained by crystallization.
After removal of water, acetic acid and acetic anhydride, crude ketene gas is dimerized to diketene by absorbing ketene preferably in a liquid seal pump using diketene as sealing medium. When dissolved, ketene readily dimerizes to diketene. Using controlled conditions, yields of up to 85% can be achieved based on the acetic acid feed initially used in the ketene process. The obtained crude diketene consists of a mobile, dark brown liquid, containing about 5 to 10% of triketene besides small quantities of acetic anhydride (3-4%) and higher polymers. This crude product is then fractionated over a distillation column, typically yielding diketene with more than 99.5% content. In some cases, the crude diketene can be used directly in subsequent processes. If ultra-pure diketene with a content of 99.99% is required, the distilled diketene can be crystallized from ethyl acetate or ethyl acetate and cyclohexane
Preparation from dimerization of ketene.
By spontaneous polymerization of ketene obtained by thermal decomposition of acetone or from bromoacetylbromide and zinc.

General Manufacturing Information

All other basic organic chemical manufacturing
2-Oxetanone, 4-methylene-: ACTIVE
Diketene is now generally consumed at the site of production, because of its extreme reactivity and hazardous properties.

Analytic Laboratory Methods

Diketene can conveniently be analyzed by standard gc methods. ir and nmr have mainly been used for identification purposes. nmr analysis can also be valuable to follow the degree of polymerization of stored diketene.

Storage Conditions

Store at 32 °F (0 °C) in a standard flammable liquids storage warehouse, room, or cabinet. Special vented containers may be required. Separate from oxidizing materials, acids, and alkalies.

Stability Shelf Life

Self-initiated exotermic dimerization is explosive.
Turns brownish-yellow upon standing at room temperature.
Readily polymerizes on standing.

Dates

Last modified: 08-15-2023
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